Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate
CAS No.: 1346686-95-0
Cat. No.: VC15950050
Molecular Formula: C12H9FN2O2
Molecular Weight: 232.21 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate - 1346686-95-0](/images/structure/VC15950050.png)
Specification
CAS No. | 1346686-95-0 |
---|---|
Molecular Formula | C12H9FN2O2 |
Molecular Weight | 232.21 g/mol |
IUPAC Name | methyl 5-(6-fluoropyridin-2-yl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C12H9FN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3 |
Standard InChI Key | NBGQCGQPLKLLGG-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)F |
Introduction
Structural Characteristics and Molecular Architecture
Core Framework and Substituent Effects
The compound’s bipyridine backbone consists of two pyridine rings connected at the 2- and 3'-positions, creating a rigid, planar structure conducive to π-π stacking and metal coordination . The fluorine atom at the 6-position introduces electronegativity that modulates electron density across the aromatic system, while the methyl ester at the 5'-position enhances solubility in organic solvents. X-ray crystallography of analogous complexes, such as copper(II) coordinated to 2,2'-bipyridine-6-carboxylato ligands, reveals bond lengths of 1.916–2.271 Å for Cu–N and 1.917–2.002 Å for Cu–O, highlighting the ligand’s ability to adopt tridentate coordination modes .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.21 g/mol |
Density | 1.09 g/mL (estimated) |
Boiling Point | >230 °F (lit.) |
Spectroscopic Signatures
Infrared spectroscopy of related bipyridine carboxylates shows characteristic peaks at 1700–1720 cm for ester carbonyl groups and 1250–1280 cm for C–F stretching . Nuclear magnetic resonance (NMR) data predict a signal at δ 8.5–9.0 ppm for pyridine protons and δ 3.9 ppm for the methyl ester group, with NMR resonances near -110 ppm.
Synthesis and Reaction Optimization
Palladium-Catalyzed Coupling Routes
A validated protocol for 6-methyl-2,2'-bipyridine involves palladium(II)-catalyzed cross-coupling between sodium arylsulfinates and nitriles . Adapting this method, methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate could be synthesized via Suzuki-Miyaura coupling of 6-fluoro-3-bromopyridine with a boronic ester-functionalized methyl carboxylate precursor. Reaction conditions typically require temperatures of 70–90°C, Pd(PPh) as a catalyst, and a base such as KCO .
Chemical Properties and Reactivity
Physicochemical Stability
The compound’s fluorinated structure confers resistance to hydrolysis under acidic conditions (pH 3–5), though the ester group remains susceptible to alkaline saponification above pH 9. Thermal gravimetric analysis (TGA) of similar derivatives indicates decomposition temperatures exceeding 230°C, suggesting utility in high-temperature applications .
Coordination Behavior
Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate acts as a bidentate or tridentate ligand, coordinating through pyridine nitrogen atoms and the ester carbonyl oxygen. In copper(II) complexes, this ligand adopts a distorted square-pyramidal geometry, with bond angles of 87–93° between equatorial donors .
Table 2: Coordination Parameters in Metal Complexes
Metal Ion | Coordination Mode | Bond Length (Å) | Application |
---|---|---|---|
Cu | Tridentate (N,N,O) | Cu–N: 1.916–2.271 | Anticancer agents |
Fe | Bidentate (N,N) | Fe–N: 1.89–1.95 | Catalytic oxidation |
Applications in Pharmaceutical and Materials Science
Luminescent Materials
Coordination polymers incorporating methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate exhibit blue fluorescence (λ = 450 nm) due to ligand-centered transitions, with potential applications in OLEDs .
Comparative Analysis with Bipyridine Derivatives
Table 3: Structural and Functional Comparisons
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